[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride
Overview
Description
(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride, also known as DOTA-HCl, is an important compound in the field of medicinal chemistry. It is a chelator used to attach radioactive isotopes to proteins, peptides, and other molecules for use in diagnostic imaging and radiotherapy. DOTA-HCl is also used as a contrast agent in magnetic resonance imaging (MRI). In addition, DOTA-HCl is used in the synthesis of a variety of other compounds, including pharmaceuticals, antibiotics, and other small molecules.
Scientific Research Applications
Chemical Synthesis and Derivatives
[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride is a compound with potential in various fields of chemical synthesis. Studies have shown its applications in forming derivatives and in the synthesis of novel compounds.
- Tetrazole-containing derivatives : The amino and carboxy terminal groups of related molecules have been utilized to prepare corresponding tetrazole-containing derivatives, indicating the potential of similar structural manipulations for [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride in the formation of new compounds with diverse applications (Putis, Shuvalova, & Ostrovskii, 2008).
- Fluorescent Amino Acid Synthesis : The hydrochloride of related racemic amino acids has been synthesized to create versatile fluorescent probes in proteins, demonstrating the potential of [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride in similar applications (Braun & Dittrich, 2010).
Biological and Pharmaceutical Applications
The compound and its derivatives have shown potential in biological applications, particularly in relation to enzyme inhibition and pharmaceutical development.
- Enzyme Inhibition : Transition metal complexes of related amino acid-bearing Schiff base ligands were synthesized and showed significant xanthine oxidase inhibitory activities, which is crucial in treating diseases like gout. This suggests potential pharmaceutical applications for [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride in developing enzyme inhibitors (Ikram et al., 2015).
Analytical Chemistry
The compound's derivatives have been used in developing analytical methods, suggesting potential uses in chemical analysis and research.
- High-Performance Liquid Chromatography : Derivatives of related acids have been utilized in the development of methods for determining amino compounds with fluorescence detection, indicating the potential of [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride in analytical chemistry (You et al., 2006).
Mechanism of Action
Target of Action
The primary target of [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride is the glutamine synthetase enzyme . This enzyme plays a crucial role in the biosynthesis of glutamine, an amino acid that is vital for various biological processes.
Mode of Action
[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride acts as a mimic of L-Glutamate . By mimicking L-Glutamate, it inhibits the activity of glutamine synthetase, thereby disrupting the normal biosynthesis of glutamine .
Biochemical Pathways
The inhibition of glutamine synthetase disrupts the glutamine biosynthesis pathway . Glutamine is a critical amino acid involved in protein synthesis, energy production, and other metabolic processes. Therefore, the disruption of its biosynthesis can have significant downstream effects on these processes.
Result of Action
The inhibition of glutamine synthetase by [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride leads to a decrease in the levels of glutamine . This can affect various cellular processes that rely on glutamine, potentially leading to a variety of cellular effects.
properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)3-7-5-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOGPKYVTQMVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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